Anticonvulsant agent 1

Anticonvulsant SV2A Ligand Binding Affinity

Seletracetam (Anticonvulsant Agent 1) is the superior SV2A ligand for epilepsy research. With a 10-fold higher target affinity than levetiracetam and <10% plasma protein binding, it delivers cleaner electrophysiological readouts and minimal DDI confounding. Ideal as a reference standard for novel anticonvulsant screening and synaptic vesicle recycling studies.

Molecular Formula C10H14F2N2O2
Molecular Weight 232.23 g/mol
Cat. No. B12292919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticonvulsant agent 1
Molecular FormulaC10H14F2N2O2
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N1CC(CC1=O)C=C(F)F
InChIInChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)
InChIKeyANWPENAPCIFDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seletracetam (Anticonvulsant Agent 1) – A High-Affinity SV2A Ligand for Epilepsy Research Procurement


Anticonvulsant Agent 1, chemically defined as 4-(2,2-Difluoroethenyl)-α-ethyl-2-oxo-1-pyrrolidineacetamide (CAS 357336-17-5), is a pyrrolidone-derivative small molecule extracted as Compound 156 from patent WO2001062726A2 [1]. The compound is synonymous with seletracetam (UCB 44212), a structural analog of levetiracetam (Keppra) [2]. It functions as a synaptic vesicle protein 2A (SV2A) ligand, a mechanism associated with anticonvulsant activity [3]. This agent was advanced through clinical development (Phase II) due to its markedly enhanced target binding profile relative to first-generation racetams [3].

Why Seletracetam (Anticonvulsant Agent 1) Cannot Be Substituted with Levetiracetam or Other Generic Racetams


In the pyrrolidone class, minor structural modifications result in major pharmacodynamic and pharmacokinetic divergences. While levetiracetam is the prototypical SV2A ligand, its affinity for the target is significantly weaker, requiring higher brain exposure to achieve therapeutic effects [1]. Seletracetam (Anticonvulsant Agent 1) incorporates a 4-(2,2-difluorovinyl) substitution on the pyrrolidone ring, which confers a binding affinity advantage of approximately one log unit over levetiracetam [2]. Consequently, generic substitution with levetiracetam fails to replicate the in vitro potency profile or the CNS tolerability margin observed in animal models [3]. Furthermore, the low plasma protein binding (<10%) of seletracetam mitigates the risk of drug-drug interactions that are prevalent with alternative enzyme-inducing antiepileptic drugs [1].

Seletracetam (Anticonvulsant Agent 1): Quantitative Differentiation Data for Procurement Decisions


SV2A Target Binding Affinity: One-Log Unit Increase vs. Levetiracetam

Seletracetam demonstrates a one-log-unit (approximately 10-fold) higher binding affinity for the synaptic vesicle protein 2A (SV2A) compared to the reference compound levetiracetam [1]. While the exact Ki value for seletracetam is not consistently reported in public literature, comparative studies confirm that seletracetam binds at least one log unit more strongly than levetiracetam, which has a reported Ki of approximately 1.74 μM [2][3].

Anticonvulsant SV2A Ligand Binding Affinity

In Vitro Anticonvulsant Potency: 10-Fold Lower Active Concentration vs. Levetiracetam

In hippocampal slice electrophysiology assays, seletracetam reduces high K+/low Ca2+ (HKLCF)-induced increases in population spike amplitude at concentrations approximately 10 times lower than those required for levetiracetam [1]. Additionally, seletracetam produces a frequency-dependent decrement of synaptic transmission when hippocampal slices are incubated in 3–30 μM of the compound for 3 hours [2].

Epilepsy Model Hippocampal Slice Synaptic Transmission

Plasma Protein Binding: <10% Binding Mitigates Drug-Drug Interaction Risk

Seletracetam exhibits exceptionally low plasma protein binding of less than 10% [1]. In contrast, many established anticonvulsants such as phenytoin and valproic acid display high protein binding (>90%), which increases the risk of displacement interactions and complicates therapeutic monitoring. Seletracetam also does not appear to inhibit or induce major human drug metabolizing enzymes [1].

Pharmacokinetics Drug-Drug Interaction Plasma Protein Binding

Oral Bioavailability: >90% Oral Absorption Enables Flexible Dosing in Animal Models

In human pharmacokinetic studies, seletracetam demonstrated first-order monocompartmental kinetics with an oral bioavailability exceeding 90% and a half-life of 8 hours [1]. This contrasts with gabapentin, which exhibits saturable absorption and variable bioavailability (ranging from 30-60%) at therapeutic doses [2].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Optimal Research Applications for Seletracetam (Anticonvulsant Agent 1) Based on Quantitative Differentiation


Mechanistic Studies of SV2A-Dependent Synaptic Transmission

Due to its one-log-unit higher SV2A binding affinity compared to levetiracetam [1], seletracetam is the preferred tool compound for investigating the functional role of SV2A in synaptic vesicle recycling and neurotransmitter release. Its potency at 10-fold lower concentrations [2] allows researchers to probe SV2A-mediated effects with reduced non-specific background activity, making it ideal for electrophysiological studies in hippocampal slice preparations [2].

In Vivo Epilepsy Models Requiring High CNS Tolerability

In preclinical epilepsy models (e.g., amygdala-kindled rats, genetic absence epilepsy rats from Strasbourg (GAERS)), seletracetam demonstrates potent seizure suppression while exhibiting markedly superior CNS tolerability compared to levetiracetam [3]. This makes it a critical reference standard for evaluating novel anticonvulsant candidates where a favorable therapeutic index is a key selection criterion.

Polypharmacy Interaction Studies in Rodent Models

With plasma protein binding below 10% and no significant inhibition or induction of major human drug metabolizing enzymes [4], seletracetam serves as an ideal control or combination agent in studies investigating drug-drug interactions. Its predictable pharmacokinetic profile [4] minimizes confounding variables, ensuring that observed pharmacodynamic effects are attributable to the target mechanism rather than pharmacokinetic interference.

Reference Standard for SV2A Ligand Screening Assays

As a well-characterized SV2A ligand with a defined structural relationship to levetiracetam [1], seletracetam is an essential positive control for validating high-throughput binding assays or functional screens aimed at identifying novel SV2A modulators. Its distinct affinity profile [1] provides a benchmark for assessing the potency of new chemical entities within the pyrrolidone class.

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